molecular formula C21H25N3O6S B2791055 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide CAS No. 392323-55-6

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No. B2791055
M. Wt: 447.51
InChI Key: VOEFIFMWXAJBRR-UHFFFAOYSA-N
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Description


4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide , often referred to as DMPS-MONB , is a synthetic organic compound. It belongs to the class of sulfonamide derivatives and exhibits interesting pharmacological properties. Researchers have explored its potential applications in various fields, including medicine and materials science.



Synthesis Analysis


The synthesis of DMPS-MONB involves several steps, including the condensation of 4-methoxy-2-nitrobenzoic acid with amines, followed by sulfonation. The final benzamide structure is achieved through cyclization. Researchers have optimized these synthetic routes to enhance yield and purity.



Molecular Structure Analysis


DMPS-MONB features a complex molecular structure. Its core consists of a benzene ring with a sulfonyl group attached to the piperidine nitrogen. The nitro group and methoxy group provide additional functionalization. The arrangement of these substituents significantly influences its biological activity.



Chemical Reactions Analysis


DMPS-MONB can participate in various chemical reactions. Notably:



  • Hydrolysis : The amide bond can undergo hydrolysis under specific conditions, leading to the release of the corresponding acid and amine.

  • Reduction : The nitro group can be reduced to an amino group, altering the compound’s properties.

  • Arylation : The benzamide ring can undergo arylation reactions, allowing for further modification.



Physical And Chemical Properties Analysis



  • Physical State : DMPS-MONB typically exists as a white crystalline solid.

  • Melting Point : The compound’s melting point lies within a specific range, depending on its purity.

  • Solubility : DMPS-MONB exhibits solubility in organic solvents but is sparingly soluble in water.

  • Stability : It is relatively stable under ambient conditions but may degrade upon exposure to light or heat.


Safety And Hazards



  • Toxicity : DMPS-MONB’s toxicity profile is not well-documented. Researchers should exercise caution during handling and use appropriate protective measures.

  • Environmental Impact : Disposal of DMPS-MONB should follow established guidelines to prevent environmental contamination.


Future Directions


Researchers should explore the following aspects:



  • Biological Activity : Investigate DMPS-MONB’s potential as a drug candidate, considering its structural features.

  • Materials Science : Assess its utility in designing functional materials.

  • Structure-Activity Relationships : Understand how specific modifications affect its properties.


properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O6S/c1-14-10-15(2)13-23(12-14)31(28,29)18-7-4-16(5-8-18)21(25)22-19-9-6-17(30-3)11-20(19)24(26)27/h4-9,11,14-15H,10,12-13H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEFIFMWXAJBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)benzamide

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